molecular formula C16H20N4O B6435000 N-[(1-{3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylacetamide CAS No. 2549032-96-2

N-[(1-{3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylacetamide

Cat. No. B6435000
CAS RN: 2549032-96-2
M. Wt: 284.36 g/mol
InChI Key: MIOALVDRDKBFSH-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a cyano group (-CN), a cyclopenta[b]pyridin ring, an azetidin ring, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the cyclopenta[b]pyridin ring, followed by the introduction of the azetidin ring and the acetamide group. The cyano group could be introduced at various stages depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[b]pyridin ring and the azetidin ring would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyano group, the acetamide group, and the nitrogen in the azetidin ring. These groups are all potential sites for chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyano group and the acetamide group could potentially increase its polarity, while the multiple rings could contribute to its rigidity .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[[1-(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)azetidin-3-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11(21)19(2)8-12-9-20(10-12)16-14(7-17)6-13-4-3-5-15(13)18-16/h6,12H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOALVDRDKBFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CN(C1)C2=C(C=C3CCCC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-{3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylacetamide

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